5-Methylhexanal-d7

説明

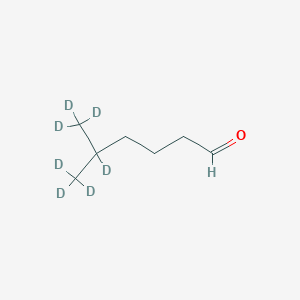

5-Methylhexanal-d7: is a deuterated aldehyde compound with the molecular formula C7H7D7O and a molecular weight of 121.23 g/mol . This compound is primarily used in scientific research, particularly in the field of proteomics . The deuterium labeling makes it valuable for various analytical and synthetic applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylhexanal-d7 typically involves the deuteration of 5-Methylhexanal. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms into the aldehyde structure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient deuteration. The reaction conditions are optimized to maximize yield and purity, ensuring the compound meets the stringent requirements for research applications .

化学反応の分析

Types of Reactions:

Oxidation: 5-Methylhexanal-d7 can undergo oxidation reactions to form the corresponding carboxylic acid, 5-Methylhexanoic acid-d7. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to the corresponding alcohol, 5-Methylhexanol-d7, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups. Reagents such as Grignard reagents (RMgX) are commonly used in these reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

Substitution: Grignard reagents (RMgX)

Major Products Formed:

Oxidation: 5-Methylhexanoic acid-d7

Reduction: 5-Methylhexanol-d7

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry: 5-Methylhexanal-d7 is used as a labeled standard in mass spectrometry for the quantification of aldehydes in complex mixtures. Its deuterium labeling allows for precise identification and quantification in analytical studies.

Biology: In biological research, this compound is used to study metabolic pathways involving aldehydes. It serves as a tracer to investigate the fate of aldehydes in biological systems, providing insights into metabolic processes.

Medicine: The compound is used in the development of deuterated drugs, where the incorporation of deuterium can enhance the metabolic stability and pharmacokinetic properties of therapeutic agents.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as a reference standard in quality control processes .

作用機序

The mechanism of action of 5-Methylhexanal-d7 is primarily related to its role as a labeled compound in analytical and synthetic applications. The deuterium atoms in the molecule provide a distinct mass difference, allowing for precise tracking and quantification in mass spectrometry studies. This labeling helps in elucidating metabolic pathways and reaction mechanisms involving aldehydes .

類似化合物との比較

5-Methylhexanal: The non-deuterated form of 5-Methylhexanal-d7, with the molecular formula C7H14O.

6-Chloro-5-methylhexanal: A chlorinated derivative with the molecular formula C7H13ClO.

3-Isobutyl-5-methylhexanal: A branched aldehyde with the molecular formula C11H22O.

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in analytical and synthetic applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in mass spectrometry studies. This makes it a valuable tool in research areas where accurate quantification and identification of aldehydes are essential .

生物活性

5-Methylhexanal-d7 is a deuterated aldehyde derivative of 5-methylhexanal, which is a six-carbon aliphatic aldehyde. The incorporation of deuterium atoms in its structure enhances its stability and alters its biological activity, making it a compound of interest in various fields such as organic chemistry, biochemistry, and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications.

Synthesis and Characterization

This compound can be synthesized through several methods, often involving the reduction of corresponding carboxylic acids or the oxidation of alcohols. The deuterated version is particularly useful in studies involving metabolic pathways due to its distinguishable mass in spectrometric analyses.

Table 1: Synthesis Methods for this compound

Biological Activity

The biological activity of this compound has been investigated in various studies, particularly focusing on its effects on cellular processes and potential therapeutic applications.

- Cellular Metabolism : The compound is metabolized via pathways similar to other aldehydes, potentially influencing lipid metabolism and energy production.

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity by scavenging free radicals, thus protecting cells from oxidative stress.

Case Studies

- Impact on Lipid Profiles : In a study examining the effects of various aldehydes on lipid metabolism, this compound was shown to modulate lipid profiles in liver cells, suggesting potential applications in managing metabolic disorders.

- Neuroprotective Effects : Research indicated that this compound could protect neuronal cells against oxidative damage, pointing towards its therapeutic potential in neurodegenerative diseases .

Research Findings

Recent findings have highlighted the following key points regarding the biological activity of this compound:

- Antimicrobial Activity : Some studies have reported that aldehydes like 5-Methylhexanal can exhibit antimicrobial properties against various bacterial strains .

- Toxicological Profile : Assessments have shown that while the compound possesses beneficial activities, high concentrations may lead to cytotoxic effects, necessitating further investigation into safe dosage levels .

Table 2: Summary of Biological Activities

特性

IUPAC Name |

5,6,6,6-tetradeuterio-5-(trideuteriomethyl)hexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-7(2)5-3-4-6-8/h6-7H,3-5H2,1-2H3/i1D3,2D3,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKRISJWBAIIAA-QXMYYZBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CCCC=O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00473412 | |

| Record name | 5-Methylhexanal-d7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947141-18-6 | |

| Record name | 5-Methylhexanal-d7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。